Melagatran is a synthetic, low molecular weight direct thrombin inhibitor. [, , ] It is the active form of the prodrug ximelagatran. [, ] Melagatran serves as a valuable tool in scientific research, particularly in studies investigating the role of thrombin in various biological processes and disease models. [, ]
Melagatran is a synthetic, small-peptide direct thrombin inhibitor with significant anticoagulant properties. It is primarily used in the context of preventing and treating thromboembolic disorders. Melagatran is the active form of ximelagatran, an oral prodrug that converts to melagatran in vivo. The development of melagatran began in the 1980s at Astra in Sweden, targeting thrombin as a key enzyme in the coagulation cascade, which plays a crucial role in blood clot formation .
Melagatran is classified as a direct thrombin inhibitor, which means it specifically inhibits the activity of thrombin, a serine protease that converts fibrinogen into fibrin during blood coagulation. This compound falls under the category of anticoagulants and is used primarily in clinical settings to manage conditions such as deep vein thrombosis and pulmonary embolism .
Melagatran can be synthesized through various methods, including solid-phase synthesis approaches. One notable synthesis pathway involves the reaction of 4-cyanobenzyl bromide with sodium azide in dimethylformamide to yield 4-cyanobenzyl azide. This compound can then undergo further transformations to produce melagatran .
The synthesis typically employs techniques such as:
Melagatran has a molecular formula of C16H20N4O2S and a molecular weight of approximately 336.42 g/mol. Its structure features a dipeptide backbone, which contributes to its ability to bind effectively to thrombin. The specific arrangement of functional groups within the molecule enhances its potency as an inhibitor .
As a direct thrombin inhibitor, melagatran functions by binding to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin. This inhibition disrupts the coagulation cascade, leading to reduced clot formation. The reaction mechanism involves competitive binding where melagatran mimics the natural substrate of thrombin, thus effectively blocking its enzymatic activity .
The mechanism of action for melagatran involves its competitive inhibition of thrombin. When administered, melagatran binds reversibly to both soluble and clot-bound thrombin, inhibiting its ability to convert fibrinogen into fibrin. This process is crucial for preventing excessive clot formation during surgical procedures or in patients at risk for thrombosis. Studies have shown that melagatran achieves peak plasma concentrations within 1.5 to 2.5 hours post-administration, with a half-life ranging from 1.5 to 2 hours in healthy individuals .
Melagatran exhibits several notable physical and chemical properties:
These properties are essential for its formulation and use in clinical settings .
Melagatran has several applications in clinical medicine:
Melagatran (molecular formula: C₂₂H₃₁N₅O₄; molecular weight: 429.51 g/mol) is a synthetic, low-molecular-weight peptidomimetic compound classified as a direct thrombin inhibitor [7] [9]. Its chemical name is benzyl-[2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[(aminoiminomethyl)amino]methyl]-1-oxohexyl]amino]-2-oxoethyl]-carbamic acid methyl ester, reflecting its complex peptidic backbone with critical functional groups [1] [7]. The molecule features:
Melagatran exists as a zwitterion at physiological pH due to its ionizable carboxyl group (pKa ~2.5) and amidine moiety (pKa ~11.5). This zwitterionic character severely limits gastrointestinal permeability, contributing to low oral bioavailability (<5%) [1] [6]. Key physicochemical parameters include:
Table 1: Comparative Physicochemical Properties of Melagatran and Ximelagatran
Property | Melagatran | Ximelagatran |
---|---|---|
Molecular Weight (g/mol) | 429.51 | 473.58 |
log P (Octanol/Water) | -1.2 | 0.8 |
Permeability (Caco-2) | Low (Papp <5 nm/s) | High (Papp 400 nm/s) |
Aqueous Solubility | High (>10 mg/mL) | Moderate (~1 mg/mL) |
Bioavailability (Oral) | <5% | ~20% |
Data compiled from [1] [5] [6]
The suboptimal intestinal absorption of melagatran necessitated prodrug engineering. Ximelagatran (ethyl [2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[(aminoiminomethyl)amino]methyl]-1-oxohexyl]amino]-2-oxoethyl]amino]acetate) was designed through strategic molecular modifications:
These modifications transformed melagatran from a hydrophilic zwitterion (log P -1.2) to a lipophilic, non-ionized molecule (log P 0.8) at intestinal pH, increasing permeability 80-fold in Caco-2 cell models [1]. The synthesis of melagatran typically involves:
Figure 1: Structural Transformation from Melagatran to Ximelagatran
Melagatran: R1 = COOH, R2 = NH-C(=NH)NH₂ Ximelagatran: R1 = COOEt, R2 = N(OH)-C(=NH)OCH₃
The prodrug modifications reduce polarity and eliminate zwitterionic character [1] [6]
Ximelagatran undergoes rapid enzymatic conversion to melagatran via a two-step sequential metabolism involving transient intermediates:
This bioconversion occurs predominantly in the liver mitochondria, though intestinal and hepatic microsomes contribute. Key characteristics:
Table 2: Pharmacokinetic Parameters of Melagatran Formation
Parameter | Value | Conditions |
---|---|---|
Bioavailability | 22.2% ± 4.3% | Single oral dose (healthy subjects) |
Tₘₐₓ (melagatran) | 1.5–2 hours | Fasted state |
Half-life (t₁/₂) | 3–5 hours | Renal-dependent elimination |
AUC Linearity | Dose-proportional (1–98 mg) | Coefficient of variation 8% |
Food Effect | Minimal (AUC change <10%) | Fed vs. fasting |
Data from clinical pharmacokinetic studies [1] [5] [6]
Melagatran binds thrombin through targeted molecular interactions:
Critical SAR features include:1. Amidinium group:- Essential for anchoring to Asp189.- Methylation reduces potency >100-fold due to lost ionic interaction.2. Azetidine ring:- Constrained conformation optimizes positioning of the N-terminal benzylcarbamic group.- Ring expansion to pyrrolidine decreases affinity 20-fold [2] [9].3. Benzyl moiety:- Aromatic stacking with His57 stabilizes the enzyme-inhibitor complex.- Substitution with aliphatic groups diminishes activity.4. Carbon linker length:- Optimal 4-atom chain between amidine and azetidine: shorter chains reduce flexibility; longer chains disrupt binding geometry [1] [4].
Table 3: Key Structural Features and Their Contributions to Thrombin Inhibition
Structural Element | Role in Thrombin Inhibition | Consequence of Modification |
---|---|---|
Amidinium group | Ionic bond with Asp189 (S1 pocket) | 100-fold ↓ potency if methylated |
Azetidine ring | Optimal scaffold geometry for active site | 20-fold ↓ potency if replaced by pyrrolidine |
Cyclohexyl group | Hydrophobic filling of D pocket | 50-fold ↓ potency if replaced by phenyl |
Carboxyl terminus | H-bonding with Gly219 backbone | 10-fold ↓ potency if esterified |
Benzylcarbamic group | π-stacking with His57 | 8-fold ↓ potency if removed |
SAR analysis based on biochemical and crystallographic data [1] [3] [9]
Melagatran inhibits both fluid-phase thrombin (Kᵢ = 2 nM) and fibrin-bound thrombin (Kᵢ = 3 nM) with equal potency, unlike heparin-based anticoagulants which are ineffective against clot-bound thrombin [3] [4]. This dual inhibition disrupts thrombin’s dual roles in fibrin generation (via fibrinogen cleavage) and coagulation amplification (via Factors V, VIII, and XI activation) [4] [8]. The compact, rigid structure enables precise steric complementarity with thrombin’s active site, explaining its high specificity over other serine proteases (>1000-fold selectivity vs. trypsin or plasmin) [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7